1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride is a compound classified as a small molecule and falls under the category of organoheterocyclic compounds. Specifically, it belongs to the class of indazoles, which are characterized by their unique bicyclic structure comprising an indole fused with a pyrazole. This compound does not have any approved therapeutic indications or patents associated with it, and its development appears to be in the experimental phase, with no clinical trials reported .
The synthesis of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride involves several steps typical of organic synthesis. While specific synthetic routes are not detailed in the available literature, compounds in this class are generally synthesized through methods such as:
The precise reaction conditions (temperature, solvent, catalysts) and reagents used for each step are crucial for optimizing yield and purity but are not specified in the available data.
The molecular structure of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride can be represented using various structural formulas:
The chemical reactivity of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride could involve:
Specific reactions involving this compound have not been documented extensively in available literature, indicating that further research may be required to elucidate its full reactivity profile.
While specific mechanisms of action for 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride are not detailed in the literature, compounds within this class often interact with biological targets such as enzymes or receptors. Potential mechanisms could include:
Experimental data supporting specific mechanisms would require pharmacological studies that have yet to be published.
The physical properties such as melting point, boiling point, and solubility have not been explicitly stated in available resources.
Chemical properties would typically include:
Relevant data on these properties remains sparse and would need to be determined through empirical testing.
Further research would be necessary to explore its potential applications in these fields.
The emergence of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride (CAS 1190012-49-7) reflects a strategic evolution in heterocyclic drug discovery. Its development is rooted in the systematic exploration of indazole and piperidine hybrids, scaffolds long recognized for their privileged status in medicinal chemistry. Indazole derivatives gained prominence due to their structural resemblance to purine bases and their versatile interactions with biological targets, particularly within the central nervous system [7]. Piperidine, as a ubiquitous moiety in bioactive molecules, contributes desirable pharmacokinetic properties and conformational flexibility. The fusion of these pharmacophores via an ether linkage (–O–) represents a deliberate effort to synergize their individual advantages, yielding novel chemical entities with enhanced target engagement capabilities [1] [2].
This compound crystallized as a distinct research candidate circa the early 2010s, evidenced by its CAS registration (1190012-49-7). Its initial documentation in supplier catalogs around this period positioned it as a building block for neuropharmacological agent development, specifically targeting neurological disorders and mental health conditions. The hydrochloride salt form was adopted to optimize solubility and crystallinity for research applications, facilitating handling in biological assays [1] [2] [5]. Its ≥99% assay purity specification underscores its role as a high-quality reference standard in discovery pipelines [1] [3]. Crucially, its emergence coincided with growing interest in modular synthetic approaches where complex heterocycles are assembled from readily available indazole and piperidine precursors, accelerating structure-activity relationship (SAR) studies around this chemotype [5].
Property | Value |
---|---|
CAS Number | 1190012-49-7 |
Molecular Formula | C₁₃H₁₇N₃O·HCl |
Molecular Weight | 267.76 g/mol |
Appearance | Off-white powder |
Storage Conditions | 0–8 °C |
Purity (Assay) | ≥99% |
MDL Number | MFCD09910421 |
PubChem CID | 45926008 |
The molecular architecture of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride embodies strategic design principles critical to modern heterocyclic drug discovery. Its core consists of a 1H-indazole system substituted at the N1-position with a methyl group and at the C5-position with a piperidin-4-yloxy moiety, protonated as a hydrochloride salt. This configuration delivers three key structural advantages:
This structure aligns perfectly with the dominance of nitrogen-containing heterocycles in FDA-approved drugs. Over 85% of such drugs contain heterocycles, with indazoles and piperidines featuring prominently in oncology, CNS disorders, and infectious disease therapeutics [4]. The indazole nucleus, classified as a "bicyclic aromatic azole," contributes significant π-electron density and rigidity, enabling stacking interactions with aromatic residues in protein binding sites. Its methylation at N1 prevents undesirable tautomerism and metabolic N-oxidation observed in some 1H-unsubstituted indazoles, thereby improving metabolic stability [7]. The piperidin-4-yloxy group is a notable deviation from common piperidine linkers (like piperidinylmethyl); the oxygen atom introduces an additional H-bond acceptor site and modulates electron density distribution across both ring systems [1] [5].
Structural Feature | Functional Role in Drug Discovery | Representative Target Applications |
---|---|---|
1-Methyl-1H-indazole Core | Provides planar aromatic surface for π-π/charge-transfer interactions; N2 is a key H-bond acceptor. Methylation blocks N1-tautomerism and enhances metabolic stability. | Kinase modulation, Neurotransmitter receptor ligands |
Piperidin-4-yloxy Moiety | Delivers a spatially oriented basic nitrogen (as HCl salt for solubility); Conformational flexibility aids in target complementarity. Ether oxygen adds H-bond acceptor site. | GPCR targets (e.g., serotonin, dopamine receptors), Ion channels |
Ether Linkage (–O–) | Imparts moderate rigidity compared to alkyl chains, reducing entropic penalty on binding; Maintains favorable logP. | Scaffold for CNS-penetrant compounds |
The compound's primary research utility lies in its role as a versatile scaffold for probing cellular pathways and as a starting point for SAR expansion. Its documented applications span:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0